3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
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Overview
Description
3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound that features a unique combination of thiophene, piperidine, and triazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene derivative: This step involves the acylation of thiophene with an appropriate acyl chloride to form 2-(thiophen-2-yl)acetyl chloride.
Piperidine coupling: The acyl chloride is then reacted with piperidine to form the intermediate 1-(2-(thiophen-2-yl)acetyl)piperidine.
Cyclization: The intermediate undergoes cyclization with a suitable triazine precursor under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the triazine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone derivatives.
Scientific Research Applications
3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and electrochromic polymers
Mechanism of Action
The mechanism of action of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- **3-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- **2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Uniqueness
What sets 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one apart from similar compounds is its specific structural arrangement, which can result in unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S2/c21-14(10-12-2-1-8-23-12)19-6-3-11(4-7-19)20-16(22)15-13(17-18-20)5-9-24-15/h1-2,5,8-9,11H,3-4,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYGESCMVJEYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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